molecular formula C17H15N3O B6267114 4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol CAS No. 927966-69-6

4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol

Cat. No.: B6267114
CAS No.: 927966-69-6
M. Wt: 277.3
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Description

4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group and an amino group, as well as a phenol group.

Properties

CAS No.

927966-69-6

Molecular Formula

C17H15N3O

Molecular Weight

277.3

Purity

94

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-6-phenylpyrimidine, which is then reacted with aniline derivatives under specific conditions to form the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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